molecular formula C11H11NO2 B1298860 Methyl 1-methylindole-6-carboxylate CAS No. 1204-32-6

Methyl 1-methylindole-6-carboxylate

Cat. No.: B1298860
CAS No.: 1204-32-6
M. Wt: 189.21 g/mol
InChI Key: NMILWYUYIFMKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methylindole-6-carboxylate is a chemical compound with the molecular formula C11H11NO2. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties . This compound is often used in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

Methyl 1-methylindole-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes in the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth and survival . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered gene expression and cellular responses, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . These temporal changes can impact the overall efficacy and safety of the compound in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The interaction of this compound with these enzymes can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, indole derivatives have been shown to interact with transporters involved in drug efflux, influencing their distribution and bioavailability in the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methylindole-6-carboxylate can be synthesized through several methods. One common method involves the reaction of R-3 (1 g, 5.7 mmol) in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) and iodomethane . The reaction conditions typically involve heating and stirring to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylindole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methylindole-6-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-methylindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMILWYUYIFMKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348673
Record name methyl 1-methylindole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-32-6
Record name methyl 1-methylindole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204-32-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 9 (a), except substituting methyl indole-6-carboxylate for the ethyl indole-2-carboxylate, the title compound (2.5 g, 95%) was obtained as white solid: MS (ES) m/e 190.2 (M+H)+.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

1H-Indole-6-carboxylic acid 37 (0.20 g, 1.24 mmol) was dissolved in dimethylformamide (10 mL) and cooled to 0° C. for the portion-wise addition of sodium hydride (0.20 g, 4.96 mmol). After complete addition, the reaction mixture was allowed to warm to rt and stirred for 1 hr then methyl iodide (0.15 mL, 2.48 mmol) was added to the reaction mixture. Quenching with water followed by rotary evaporation led to the crude residue, which was taken up with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and evaporated to provide crude 166 (it was used crude in the next step). MS: 189.08 (calc), 190.1 (obs).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared in a manner similar to Reference Example 5 (23) except that 2-(4-iodobutoxy)tetrahydropyran and ethyl 4-chloro-2-indolecarboxylate was used in place of 2-(2-iodoethoxy)tetrahydropyran and methyl 2-indolecarboxylate.
[Compound]
Name
Example 5 ( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The reaction was carried out in a manner similar to Reference Example 4 except for using 3.00 (17.1 mmol) of methyl 6-indolecarboxylate, 0.68 g (17.1 mmol) of 60% sodium hydroxide, 4.86 g (34.4 mmol) of methyl iodide and 60 ml of dimethylformamide. Thus 2.75 g (86.9%) of methyl 1-methyl-6-indolecarboxylate was obtained.
[Compound]
Name
3.00
Quantity
17.1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Three
Quantity
4.86 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Iodomethane (2.3 mL, 36.9 mmol) was added to a suspension of indole-6-carboxylic acid (1.55 g, 9.62 mmol) and potassium carbonate (1.98 g, 14.3 mmol) in DMF (32 mL) under argon. The reaction was stirred at room temperature for 24 hr. The reaction was quenched with sat. NH4Cl and extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel (0-60% EtOAc:Hexane). ESI-MS m/z 190 (MH)+.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methylindole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1-methylindole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-methylindole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-methylindole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-methylindole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-methylindole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.